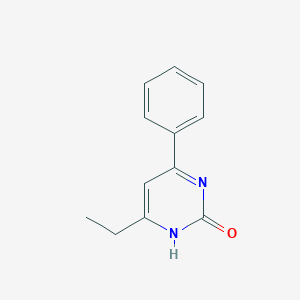![molecular formula C16H16Cl2S B14399583 1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene CAS No. 89467-06-1](/img/structure/B14399583.png)
1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene typically involves multiple steps, starting with the chlorination of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with chloromethyl compounds in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting intermediate can then undergo further reactions to introduce the sulfanyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfonation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, and other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like OH-, NH2, and others.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s chloromethyl and sulfanyl groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt cellular processes and pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-methylbenzene: A simpler benzene derivative with a single chloromethyl group.
1-Chloro-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a sulfanyl group.
4-Chlorobenzyl chloride: Another chlorinated benzene derivative with different substituents.
Uniqueness: 1-Chloro-4-[(1-chloro-2-methyl-2-phenylpropyl)sulfanyl]benzene is unique due to its combination of chloromethyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
89467-06-1 |
|---|---|
Molekularformel |
C16H16Cl2S |
Molekulargewicht |
311.3 g/mol |
IUPAC-Name |
1-chloro-4-(1-chloro-2-methyl-2-phenylpropyl)sulfanylbenzene |
InChI |
InChI=1S/C16H16Cl2S/c1-16(2,12-6-4-3-5-7-12)15(18)19-14-10-8-13(17)9-11-14/h3-11,15H,1-2H3 |
InChI-Schlüssel |
KODCHPJWHQITTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)C(SC2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(4-Methoxy-3-methylanilino)phenyl]ethan-1-one](/img/structure/B14399506.png)
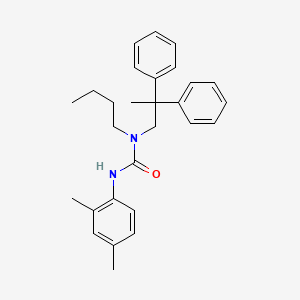
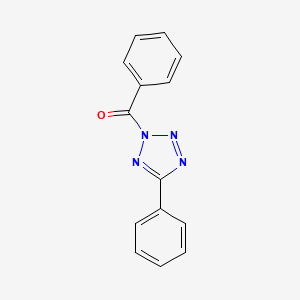
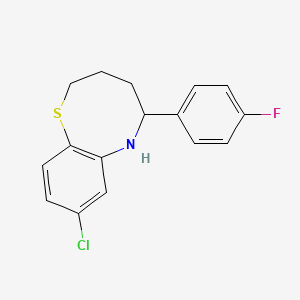
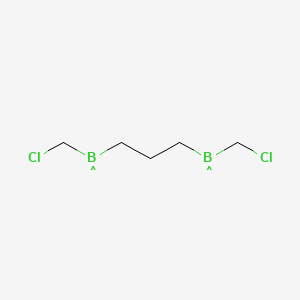
![1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(2-furanyl)-4,5,6,7-tetrahydro-](/img/structure/B14399531.png)
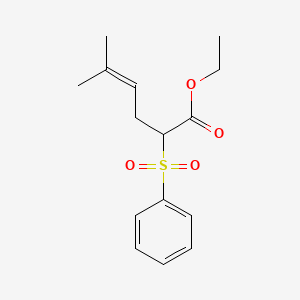
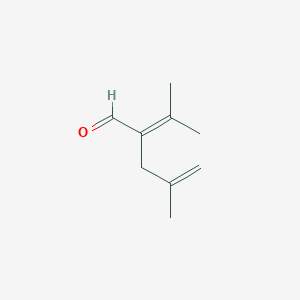
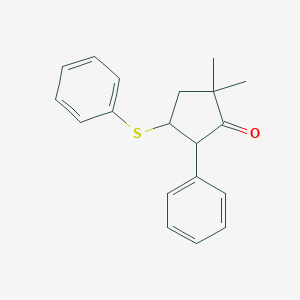
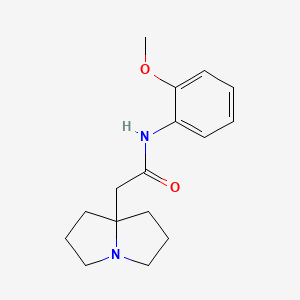


![Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate](/img/structure/B14399567.png)
